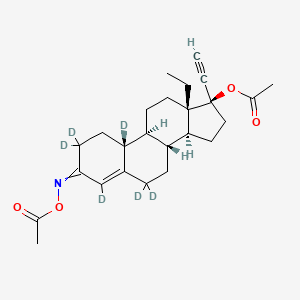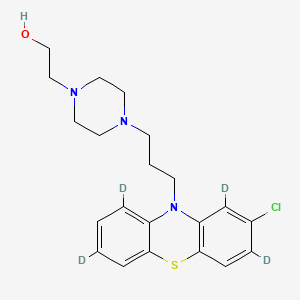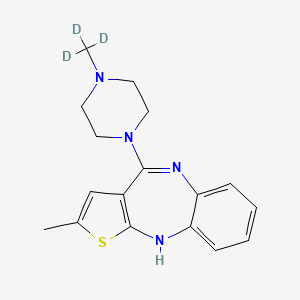
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” appears to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-Hydroxy” indicates a hydroxyl group (-OH) attached to the fourth carbon of the benzene ring. The “3,5-di(methoxy-d3)” suggests two methoxy groups (-OCH3) attached to the third and fifth carbons of the benzene ring, with the hydrogen atoms in the methoxy groups replaced by deuterium (D). The “methyl ester” indicates a methyl group (-CH3) attached to the carboxylic acid part of the benzoic acid, forming an ester.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the hydroxyl and methoxy groups onto the benzene ring, followed by the formation of the ester. The replacement of hydrogen with deuterium would likely be one of the final steps, as deuterium is often introduced via an exchange reaction with a deuterated solvent.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached at the specified positions. The presence of the hydroxyl, methoxy, and ester groups would likely result in a highly polar molecule.Chemical Reactions Analysis
As an aromatic compound, “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would likely undergo reactions typical of benzene derivatives. These could include electrophilic aromatic substitution reactions, among others. The presence of the ester group also opens up the possibility of reactions such as hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a highly polar molecule, it would likely be soluble in polar solvents. Its melting and boiling points would depend on the specifics of its molecular structure and the strength of the intermolecular forces.Applications De Recherche Scientifique
Synthesis Applications
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester has been utilized in various synthesis processes. For instance, Zha Hui-fang (2011) detailed the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, a related compound, from vanillin, showcasing its utility in complex organic synthesis processes Zha Hui-fang (2011). Similarly, Surajit Sinha, Bhubaneswar Mandal, and S. Chandrasekaran (2000) conducted a study on the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid Sinha, Mandal, & Chandrasekaran (2000).
Structural and Spectroscopic Analysis
M. Bem and colleagues (2018) synthesized novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, providing insights into the structural and spectroscopic properties of related compounds Bem et al. (2018). Milena Jadrijević-Mladar Takač and Dražen Vikić Topić (2004) also conducted FT-IR and NMR spectroscopic studies on salicylic acid derivatives, including 2,4- and 2,5-dihydroxybenzoic acids, which are structurally similar to the compound of interest Takač & Topić (2004).
Biomedical Research
In biomedical research, U. Friedrich et al. (2005) isolated new 4-hydroxy-benzoic acid derivatives from the stems of Piper hispidum, exploring their potential cytotoxicity and suggesting the medicinal relevance of such compounds Friedrich et al. (2005).
Antibacterial and Enzyme Inhibition Studies
S. Rasool and colleagues (2015) investigated the antibacterial and lipoxygenase enzyme inhibition activities of compounds derived from 4-methyl/hydroxy benzoic acids, highlighting the potential antibacterial applications of such derivatives Rasool et al. (2015).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
The study and application of “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis.
Propriétés
Numéro CAS |
1182838-09-0 |
|---|---|
Nom du produit |
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester |
Formule moléculaire |
C10H6O5D6 |
Poids moléculaire |
218.24 |
Apparence |
White solid |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
884-35-5 (unlabelled) |
Synonymes |
Methyl Syringate d3; Methyl 3,5-Dimethoxy-4-hydroxybenzoate d3 |
Étiquette |
Benzoic Acid Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)




